molecular formula C12H18N2OS B2981925 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea CAS No. 1208760-62-6

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

Cat. No. B2981925
CAS RN: 1208760-62-6
M. Wt: 238.35
InChI Key: UELRVKYDHCCLPT-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea, also known as CTMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTMU belongs to the family of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.

Scientific Research Applications

Asymmetric Catalysis

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea and related compounds have been utilized in asymmetric catalysis, enhancing reaction selectivity. For example, in asymmetric Morita-Baylis-Hillman reactions, catalysts derived from urea derivatives demonstrated significant enantioselectivity and yield improvements, showcasing the compound's utility in synthesizing optically active molecules (Berkessel, Roland, & Neudörfl, 2006).

Fatty Acid Amide Hydrolase Inhibition

Urea derivatives have been explored for their potential in modulating fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. Research into the structure-activity relationships of these compounds has identified potent FAAH inhibitors, indicating potential therapeutic applications in pain, anxiety, and depression management (Mor et al., 2008).

Plant Growth Regulation

Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been used in plant morphogenesis studies to enhance adventitious root formation and overall plant growth, highlighting their significance in agricultural biotechnology (Ricci & Bertoletti, 2009).

HIV Inhibition

Research on urea derivatives has also extended to antiviral applications, particularly in inhibiting HIV-encoded enzymes. Studies have identified specific urea compounds that effectively inhibit the RNase H activity of HIV-1 and HIV-2 reverse transcriptase, suggesting a potential role in antiretroviral therapy (Chung et al., 2010).

Corrosion Inhibition

In the field of materials science, urea derivatives have been evaluated for their corrosion inhibition properties, particularly on mild steel in acidic conditions. These studies demonstrate the compounds' efficacy in protecting industrial materials from corrosion, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).

Mechanism of Action

Target of Action

The primary target of 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. This protein plays a crucial role in the urinary concentrating mechanism and is involved in maintaining the body’s water balance.

Mode of Action

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane.

Result of Action

The inhibition of UT-B by 1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea can lead to a decrease in the maximum urinary concentration and an increase in urination volume . This suggests that the compound could potentially be used to manipulate the body’s water balance, possibly for therapeutic purposes.

properties

IUPAC Name

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELRVKYDHCCLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

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